molecular formula C20H17ClFN3O3 B2781779 5-{1-[(4-Chlorophenoxy)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole CAS No. 1046233-21-9

5-{1-[(4-Chlorophenoxy)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B2781779
M. Wt: 401.82
InChI Key: WGERASBRNVDAQM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrolidine ring, a 1,2,4-oxadiazole ring, and a chlorophenoxy group. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The 1,2,4-oxadiazole ring is a heterocyclic compound containing three nitrogen atoms and one oxygen atom. The chlorophenoxy group is a common moiety in many biologically active compounds .


Molecular Structure Analysis

The structure of this compound is likely to be influenced by the stereochemistry of the pyrrolidine ring and the spatial orientation of the substituents .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the pyrrolidine ring could undergo reactions typical of amines, and the chlorophenoxy group could undergo reactions typical of aryl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present and the overall structure of the molecule .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and physicochemical properties .

Future Directions

Future research could involve the synthesis of analogs of this compound to explore structure-activity relationships and optimize its biological activity .

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3/c21-14-5-9-16(10-6-14)27-12-18(26)25-11-1-2-17(25)20-23-19(24-28-20)13-3-7-15(22)8-4-13/h3-10,17H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGERASBRNVDAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)COC2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{1-[(4-Chlorophenoxy)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole

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